molecular formula C12H9NOS B12071011 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile CAS No. 1365969-46-5

5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile

Cat. No.: B12071011
CAS No.: 1365969-46-5
M. Wt: 215.27 g/mol
InChI Key: PULRQWHCJYPGCY-UHFFFAOYSA-N
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Description

5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile is an organic compound that features a thiophene ring substituted with a hydroxymethylphenyl group and a carbonitrile group. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: 5-(4-(Carboxyphenyl)thiophene-2-carbonitrile.

    Reduction: 5-(4-(Hydroxymethyl)phenyl)thiophene-2-amine.

    Substitution: 5-(4-(Hydroxymethyl)phenyl)-3-bromothiophene-2-carbonitrile (bromination product).

Scientific Research Applications

5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile is unique due to the presence of both the hydroxymethylphenyl and carbonitrile groups, which confer distinct electronic and chemical properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1365969-46-5

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

5-[4-(hydroxymethyl)phenyl]thiophene-2-carbonitrile

InChI

InChI=1S/C12H9NOS/c13-7-11-5-6-12(15-11)10-3-1-9(8-14)2-4-10/h1-6,14H,8H2

InChI Key

PULRQWHCJYPGCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(S2)C#N

Origin of Product

United States

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